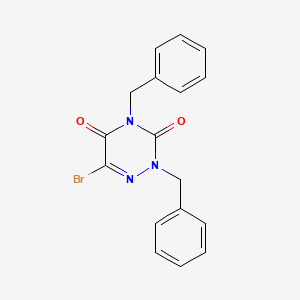
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two benzyl groups, a bromine atom, and a triazine-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of a suitable catalyst.
Benzylation: The benzyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazine core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azide or thiol derivatives, while oxidation and reduction can lead to various triazine derivatives with altered oxidation states.
科学研究应用
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core can participate in various biochemical pathways, leading to diverse biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine atom, leading to different chemical reactivity and applications.
2,4-Dibenzyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Contains a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
2,4-Dibenzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a methyl group instead of bromine alters its steric and electronic properties.
Uniqueness
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. The combination of benzyl groups and the triazine-dione core further enhances its versatility in various fields of research.
属性
CAS 编号 |
33242-54-5 |
|---|---|
分子式 |
C17H14BrN3O2 |
分子量 |
372.2 g/mol |
IUPAC 名称 |
2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-16(22)20(11-13-7-3-1-4-8-13)17(23)21(19-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
YBZGYEZYYVYYCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)









